3,20-Dioxopregn-4-en-17-yl propanoate

Lipophilicity LogP Steroid ester

Researchers requiring a progestogen ester with intermediate depot-release kinetics between the short-acting C2 acetate and long-acting C6 caproate often face limited sourcing options for the C3 propanoate homolog. 3,20-Dioxopregn-4-en-17-yl propanoate (CAS 2693-85-8) fills this critical gap in structure-activity relationship (SAR) panels and analytical method development. - Distinct logP of 4.80 predicts predictable oil-depot partitioning and intermediate in vivo release, avoiding the prolonged 7-16 day half-life of caproate esters. - Exact mass of 386.2460 Da (C24H34O4) is unambiguously resolvable from acetate (372.2301 Da) and caproate (428.2927 Da) esters by HRMS/LC-MS, enabling use as an analytical reference standard. - Serves as a structurally matched negative control (Δ 15.9946 Da vs. clascoterone) for isolating the contribution of the 21-hydroxy group to androgen receptor antagonism.

Molecular Formula C24H34O4
Molecular Weight 386.5 g/mol
CAS No. 2693-85-8
Cat. No. B1654756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,20-Dioxopregn-4-en-17-yl propanoate
CAS2693-85-8
Molecular FormulaC24H34O4
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
InChIInChI=1S/C24H34O4/c1-5-21(27)28-24(15(2)25)13-10-20-18-7-6-16-14-17(26)8-11-22(16,3)19(18)9-12-23(20,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20+,22+,23+,24+/m1/s1
InChIKeyFOEWOVDSUXQZCV-NSWVHSCQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Steroid Ester Identity and Physicochemical Profile


3,20-Dioxopregn-4-en-17-yl propanoate (CAS 2693-85-8), systematically named Pregn-4-ene-3,20-dione, 17-(1-oxopropoxy)- (9CI) and also known as 17-hydroxyprogesterone propionate, is a synthetic C24H34O4 progestogen ester with a molecular weight of 386.5 g/mol . It belongs to the 17α-hydroxyprogesterone ester class, wherein the 17β-hydroxy group of 17-hydroxyprogesterone is esterified with propanoic acid (a three-carbon fatty acid). This compound occupies a specific intermediate position within the homologous ester series—situated between the C2 acetate and C6 caproate (hexanoate) esters in terms of side-chain length, lipophilicity, and predicted pharmacokinetic behavior [1]. Its core steroidal backbone retains the pregn-4-ene-3,20-dione structure characteristic of progestogens, while the C3 propanoate ester modification confers distinct physicochemical properties relevant to formulation development, analytical method validation, and structure-activity relationship studies.

Compound Class 17α-hydroxyprogesterone C3 propanoate ester
Selection Logic Intermediate lipophilicity between C2 acetate and C6 caproate
Research Context Structure-activity relationship studies of ester side-chain effects

Why Ester Chain Length Determines Pharmacological Duration


Within the 17α-hydroxyprogesterone ester family, the length of the ester side chain is not a trivial structural variation—it is the principal determinant of lipophilicity (logP), oil-solution depot partitioning, and in vivo release kinetics following intramuscular administration [1]. The well-established steroid ester principle demonstrates that increasing fatty acid chain length progressively elevates logP, reduces aqueous solubility, and prolongs duration of action—a relationship documented across testosterone esters where the C3 propionate requires injections every 1–2 days, while the C7 enanthate sustains therapeutic levels for 10–14 days [1]. Unmodified progesterone itself has an elimination half-life of approximately 5 minutes and is almost completely inactivated by first-pass hepatic metabolism, making esterification essential for achieving pharmacologically meaningful exposure [2]. Consequently, the C3 propanoate ester (MW 386.5, logP 4.80) cannot be freely interchanged with the C2 acetate ester (MW 372.5, logP ~3.4–3.7) or the C6 caproate ester (MW 428.6, logP 5.5–6.0) without significantly altering the compound's physicochemical behavior, formulation requirements, and predicted in vivo release profile. The quantitative evidence below establishes precisely where 3,20-dioxopregn-4-en-17-yl propanoate is positioned within this structure-property continuum and why this positioning matters for scientific selection.

Propanoate vs. Acetate
The C3 ester's higher logP (4.80 vs. ~3.4–3.7) may substantially shift oil-depot partitioning and in vivo release kinetics compared to the C2 acetate; direct interchange can alter formulation performance.
Propanoate vs. Caproate
The C6 caproate's prolonged half-life (~7.8 days) and greater lipophilicity create a different duration profile; substituting the propanoate may not reproduce the sustained exposure context of the caproate.
Propanoate vs. Clascoterone
Clascoterone (C24H34O5) differs by one 21-hydroxy group and functions as an androgen receptor antagonist; the target compound lacks this critical substitution and belongs to a distinct pharmacological class—procurement mix-up is a critical risk.

Quantitative Differentiation from Closest Ester Analogs


LogP Lipophilicity Gradient Between Acetate and Caproate Esters

The computed octanol-water partition coefficient (LogP) for 3,20-dioxopregn-4-en-17-yl propanoate is 4.80, positioning it at a precisely intermediate point in the lipophilicity gradient of 17-hydroxyprogesterone esters . This value is approximately 1.1–1.4 log units above 17-hydroxyprogesterone acetate (LogP 3.41, C2 ester) and approximately 0.7–1.2 log units below 17-hydroxyprogesterone caproate (LogP 5.69, C6 ester) [1]. Each incremental logP unit corresponds to a 10-fold difference in partition coefficient, meaning the propanoate ester is roughly 12- to 25-fold more lipophilic than the acetate ester and approximately 5- to 8-fold less lipophilic than the caproate ester. This intermediate lipophilicity has direct practical consequences for oil-solution formulation design, where depot release rate is inversely correlated with logP within a homologous ester series.

LogP Lipophilicity Gradient
Cross-study comparable
LogP 4.80 (Δ +1.39 vs. acetate, Δ −0.89 vs. caproate)
Reported intermediate lipophilicity supports depot-partitioning screening
Computed values; cross-study comparison; single head-to-head determination not available
Lipophilicity LogP Steroid ester Formulation partitioning 17-hydroxyprogesterone derivatives

Structural Differentiation from Clascoterone by 21-Hydroxy Absence

3,20-Dioxopregn-4-en-17-yl propanoate (C24H34O4, MW 386.5) differs from clascoterone (cortexolone 17α-propionate, CB-03-01, C24H34O5, MW 402.5) by the absence of a single 21-hydroxy group on the C17 acetyl side chain [1]. This structural difference is pharmacologically decisive: clascoterone is an androgen receptor (AR) antagonist with a Ki of approximately 40 nM at the human AR, functioning as a topical anti-androgen approved for acne treatment (Winlevi) [1]. In contrast, 3,20-dioxopregn-4-en-17-yl propanoate lacks the 21-hydroxy group required for AR antagonist activity and instead belongs to the progestogen ester class, where biological activity is mediated through progesterone receptor agonism. The molecular formula difference (C24H34O4 vs. C24H34O5) and exact mass difference (386.2460 vs. 402.2406 Da) provide unambiguous differentiation via high-resolution mass spectrometry for procurement identity verification.

Structural vs. Clascoterone
Head-to-head
Δ exact mass 15.9946 Da (absence of 21-OH group)
Structural differentiation supports progestogen vs. anti-androgen identity verification
Pharmacological class difference confirmed by IUPAC nomenclature and CAS assignments
Structural differentiation Clascoterone Androgen receptor Progestogen Cortexolone

Physicochemical Identity Benchmarks for Procurement Quality Control

3,20-Dioxopregn-4-en-17-yl propanoate exhibits a distinct set of physicochemical properties that serve as identity verification benchmarks during procurement quality control . The compound has a density of 1.13 g/cm³, a boiling point of 501.9°C at 760 mmHg, a flash point of 215.7°C, a polar surface area (PSA) of 60.44 Ų, a refractive index of 1.539, and a vapor pressure of 3.33×10⁻¹⁰ mmHg at 25°C . These values differ from the clinically established caproate ester, which has a lower density (~1.01–1.10 g/cm³), a lower boiling point (~463°C), and a distinct melting point range of 120–124°C . The combination of density (1.13 g/cm³) and PSA (60.44 Ų) for the propanoate ester provides orthogonal identity confirmation parameters that can be cross-referenced against certificate of analysis (CoA) documentation to distinguish this compound from other 17-hydroxyprogesterone esters during incoming material inspection.

Physicochemical Identity
Cross-study comparable
Density 1.13 g/cm³; BP 501.9°C; PSA 60.44 Ų
Orthogonal identity benchmarks for procurement quality control
Data to verify against supplier CoA; values from distinct database sources
Physicochemical properties Quality control Identity verification Density Boiling point

Ester Chain Length as a Predictor of Depot Release Duration

The duration of action for steroid esters administered as intramuscular oil-solution depots is directly governed by ester side-chain length, with longer fatty acid chains producing greater lipophilicity, slower partitioning from the oil depot into aqueous biological fluids, and consequently extended release profiles [1]. This structure-property relationship is quantitatively established for testosterone esters: the C3 propionate (half-life ~2–3 days, dosing interval 1–2 days) contrasts with the C7 enanthate (half-life ~7 days, dosing interval 10–14 days) [1]. Extrapolating this principle to 17-hydroxyprogesterone esters, the C3 propanoate ester (3,20-dioxopregn-4-en-17-yl propanoate) is predicted to exhibit an intermediate release duration: longer than the C2 acetate ester but substantially shorter than the C6 caproate ester, which demonstrates a terminal half-life of 7.8 ± 3.0 days in non-pregnant women following intramuscular administration and supports once-weekly dosing at 250 mg [2]. By comparison, unesterified progesterone has an elimination half-life of approximately 5 minutes when administered intravenously [3], illustrating the profound impact of esterification on pharmacokinetic duration.

Depot Release Prediction
Class-level inference
C3 ester predicted intermediate duration (C2
Release-duration ranking requires experimental confirmation
Extrapolated from testosterone ester class; no direct PK data for this compound
LC-MS Differentiation
Head-to-head
Exact mass 386.2460 Da (Δ −14.0157 vs. acetate, Δ +42.0467 vs. caproate)
Supports unambiguous identity confirmation in multi-ester workflows
Resolution depends on specific LC-MS column and gradient conditions
Ester chain length Depot formulation Release kinetics Duration of action Intramuscular injection

Molecular Weight Differentiation for LC-MS Identity Confirmation

3,20-Dioxopregn-4-en-17-yl propanoate possesses a monoisotopic exact mass of 386.2460 Da and a nominal molecular weight of 386.5 g/mol (C24H34O4) . Within the 17-hydroxyprogesterone ester series, each homolog is separated by characteristic mass increments corresponding to methylene group additions: the acetate (C2, C23H32O4) has an exact mass of 372.2301 Da (Δ = -14.0157 Da vs. propanoate), while the caproate (C6, C27H40O4) has an exact mass of 428.2927 Da (Δ = +42.0467 Da vs. propanoate) [1]. These mass differences are readily resolvable by standard LC-MS instrumentation operating in full-scan mode, providing unambiguous identity confirmation. The intermediate molecular weight of 386.5 g/mol also places the compound at a specific retention time position in reversed-phase HPLC gradient methods that is distinct from both lighter and heavier ester homologs, enabling chromatographic resolution in multi-analyte workflows. The 14 Da difference between the propanoate and acetate esters is particularly critical for procurement verification, as both compounds share the same steroidal chromophore and may co-elute under certain HPLC conditions if not specifically resolved.

LC-MS Differentiation
Head-to-head
Exact mass 386.2460 Da (Δ −14.0157 vs. acetate, Δ +42.0467 vs. caproate)
Supports unambiguous identity confirmation in multi-ester workflows
Resolution depends on specific LC-MS column and gradient conditions
Molecular weight Exact mass LC-MS Identity confirmation Procurement QC

Optimal Application Scenarios Based on Differentiation Evidence


Intermediate-Release Progestogen Depot Formulation Development

Based on the established structure-property relationship between steroid ester chain length and depot release kinetics , 3,20-dioxopregn-4-en-17-yl propanoate (C3 ester, logP 4.80) is the appropriate candidate for formulation programs seeking a progestogen ester with an intermediate release duration between the short-acting acetate (C2, logP ~3.4–3.7) and the long-acting caproate (C6, logP 5.5–6.0, half-life 7.8 days). Its logP of 4.80 predicts slower partitioning from an oil depot than the acetate ester while avoiding the prolonged 7–16 day half-life of the caproate, enabling dosing regimens that are more frequent than once-weekly but less frequent than daily. This intermediate profile may be advantageous for veterinary progestogen formulations, research tools requiring titratable progestational exposure, or experimental depot systems where the caproate ester's extended duration is undesirable.

Analytical Reference Standard for Multi-Ester Method Development

The distinct exact mass of 386.2460 Da (C24H34O4) differentiates 3,20-dioxopregn-4-en-17-yl propanoate from both the acetate (372.2301 Da, C23H32O4) and caproate (428.2927 Da, C27H40O4) esters by mass increments that are unambiguously resolvable by HRMS or LC-MS . This makes the compound valuable as an analytical reference standard for laboratories developing chromatographic methods to separate and quantify multiple 17-hydroxyprogesterone esters in a single run. Additionally, its specific density (1.13 g/cm³), boiling point (501.9°C), and refractive index (1.539) provide orthogonal physicochemical benchmarks for incoming material identity verification in procurement quality control workflows .

Structure-Activity Relationship Studies of Ester Side-Chain Effects

As the C3 member of the homologous 17-hydroxyprogesterone ester series, 3,20-dioxopregn-4-en-17-yl propanoate fills a critical gap in systematic SAR investigations of how ester side-chain length modulates progestational potency, receptor binding kinetics, plasma protein binding, and tissue distribution [1]. While the C2 acetate and C6 caproate esters have been extensively characterized clinically, the C3 propanoate ester remains comparatively under-studied despite its intermediate physicochemical properties. Including this compound in SAR panels enables researchers to establish quantitative relationships between chain length (C2 → C3 → C6 → C7) and key pharmacological parameters, strengthening the statistical power of structure-property correlations.

Negative Control for Clascoterone Anti-Androgen Studies

3,20-Dioxopregn-4-en-17-yl propanoate (C24H34O4) differs from clascoterone (C24H34O5) solely by the absence of the 21-hydroxy group [1]. This single-atom difference (Δ exact mass = 15.9946 Da) is pharmacologically decisive: clascoterone is an androgen receptor antagonist (Ki ~40 nM), while the target compound lacks AR antagonist activity and instead functions as a progestogen ester [1]. This makes 3,20-dioxopregn-4-en-17-yl propanoate a structurally matched negative control for experiments designed to isolate the contribution of the 21-hydroxy group to AR binding and anti-androgenic efficacy. Researchers studying clascoterone's mechanism of action can use this compound to demonstrate that the anti-androgenic activity is specifically dependent on the 21-hydroxy substitution rather than on the steroidal core or the C17 propanoate ester moiety.

Application
Selection Property
Validation Focus
Intermediate-release depot formulation studies
Intermediate logP 4.80 between C2 acetate and C6 caproate
Oil-solution partitioning and in vitro release kinetics
Analytical reference for multi-ester method development
Distinct exact mass (386.2460 Da) and physicochemical benchmarks
LC-MS identity confirmation and chromatographic resolution
Structure-activity relationship studies
C3 side-chain intermediate in homologous ester series
Chain-length vs. receptor binding and tissue distribution correlation
Negative control for clascoterone anti-androgen research
Absence of 21-hydroxy group; distinct pharmacology from AR antagonist
AR binding assay response and mechanism-of-action studies
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